

# 2-Chloro-N,N-dimethylacetamide physical properties

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## Compound of Interest

Compound Name: 2-Chloro-N,N-dimethylacetamide

CAS No.: 2675-89-0

Cat. No.: B142992

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An In-Depth Technical Guide to the Physical Properties of **2-Chloro-N,N-dimethylacetamide**

## Introduction

**2-Chloro-N,N-dimethylacetamide** (CAS RN: 2675-89-0), also commonly known as N,N-Dimethylchloroacetamide, is a chlorinated amide that serves as a versatile solvent and key intermediate in organic synthesis.[1] With the molecular formula  $C_4H_8ClNO$ , this compound is particularly valuable in the production of pharmaceuticals and agrochemicals.[1][2] Its utility stems from its ability to dissolve a wide range of organic compounds and facilitate chemical reactions, often under mild conditions, thereby enhancing workflow efficiency for researchers and chemical industry professionals.[1]

This guide provides a comprehensive overview of the core physical properties of **2-Chloro-N,N-dimethylacetamide**. As a Senior Application Scientist, the objective is to synthesize publicly available data with practical, field-proven insights. This document is structured to offer not just data, but also the causality behind experimental choices and the logic of analytical validation, serving as an essential reference for scientists and drug development professionals.

## Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction setup and solvent selection to purification strategies and safety protocols. The properties of **2-Chloro-N,N-dimethylacetamide** are summarized below, followed by a detailed discussion of each parameter.

### Summary of Physical Properties

Property	Value	Source(s)
CAS Number	2675-89-0	[3]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> ClNO	[1][3][4]
Molecular Weight	121.57 g/mol	[1][4]
Appearance	Colorless to light yellow/brown liquid	[1][4][5]
Density	1.182 g/mL at 20 °C	[4][6]
Melting Point	15 to 18 °C	[1]
Boiling Point	98-100 °C at 11 mmHg; 165-169 °C at 760 mmHg	[1][5][7]
Refractive Index	n <sub>20/D</sub> 1.478 - 1.479	[1]
Flash Point	>110 °C (>230 °F) (closed cup)	
Solubility	Soluble in many organic solvents; low solubility in water	[5][8]

### Molecular Identity

- IUPAC Name: **2-chloro-N,N-dimethylacetamide**[3]
- Common Synonyms: N,N-Dimethylchloroacetamide, N,N-Dimethyl-2-chloroacetamide[3]

- **Molecular Structure:** The molecule consists of an acetyl group where the alpha-carbon is substituted with a chlorine atom, and the amide nitrogen is disubstituted with two methyl groups. This structure imparts high polarity and aprotic characteristics, similar to its parent compound, N,N-Dimethylacetamide (DMAc).[9]

## Appearance and Odor

At room temperature, **2-Chloro-N,N-dimethylacetamide** typically presents as a colorless to pale yellow or brown liquid.[1][5] The variation in color can be indicative of purity; highly pure samples are generally colorless, while trace impurities or degradation products may impart a yellowish hue. It is often described as having a faint odor.

## Density

The most consistently reported density is 1.182 g/mL at 20 °C.[4][6] This value is critical for laboratory workflows, enabling accurate mass calculations from measured volumes. When designing experiments, this density must be considered for layering with aqueous or other organic phases during workup procedures.

## Thermal Properties

- **Melting Point:** There is some variation in the reported melting point, with values ranging from 15-16 °C to 18 °C.[1] A lower value of -20 °C has also been reported, which may correspond to the parent compound DMAc.[5][10] The 15-18 °C range suggests that the compound may solidify if stored under refrigeration, a factor to consider for handling.
- **Boiling Point:** The boiling point is highly dependent on pressure. At atmospheric pressure (760 mmHg), it boils in the range of 165-169 °C.[5] However, like many high-boiling organic compounds, it is often purified by vacuum distillation to prevent thermal decomposition. Common literature values include 98-100 °C at 11 mmHg and 100 °C at 14 mmHg.[1][7]
- **Flash Point:** With a flash point above 110 °C, the compound is not considered highly flammable, but it is combustible. Standard precautions to avoid open flames in its presence are warranted.[11]

## Solubility Profile

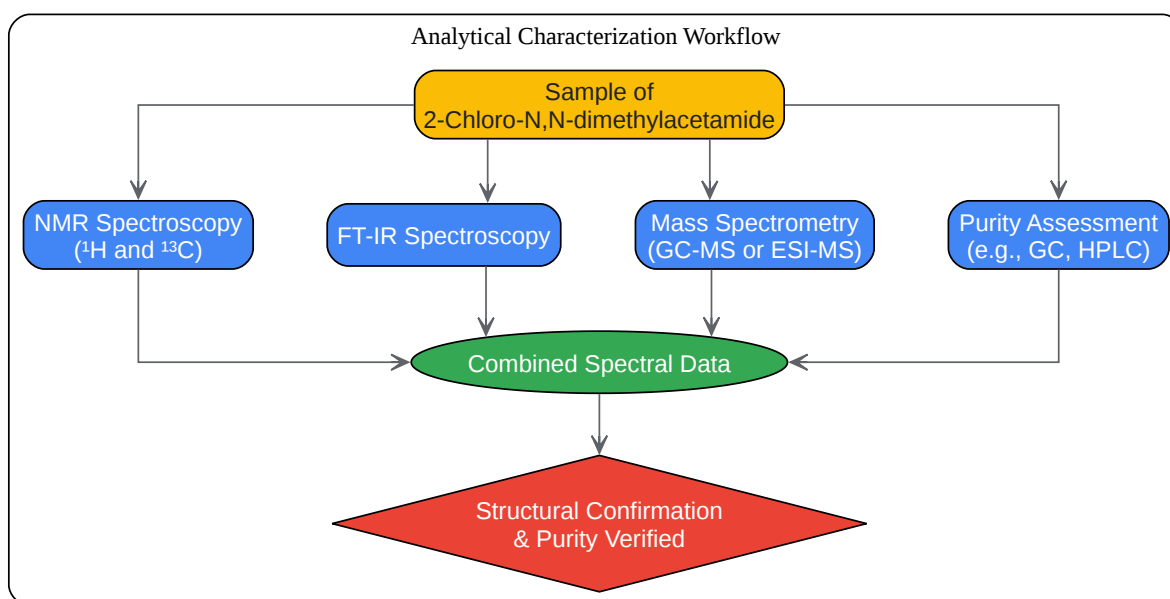
**2-Chloro-N,N-dimethylacetamide** is soluble in a variety of organic solvents, including alcohols, ethers, and ketones.[5] It has slight solubility in chloroform, hexanes, and methanol.[8] Its solubility in water is reported to be low, a key distinction from the water-miscible parent compound, DMAc.[5][12] This property is advantageous in synthetic protocols where biphasic reaction or extraction conditions are required.

## Refractive Index

The refractive index is a sensitive measure of a substance's purity and is consistently reported as  $n_{20/D}$  1.479.[2] This parameter can be used as a rapid, non-destructive quality control check to verify the identity and approximate purity of a sample against a reference standard.

## Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a chemical is a cornerstone of scientific integrity. For **2-Chloro-N,N-dimethylacetamide**, a combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural validation.



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Caption: Workflow for the comprehensive analytical validation of **2-Chloro-N,N-dimethylacetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple, showing two key signals:
  - A singlet around  $\delta$  4.0-4.2 ppm corresponding to the two protons of the chloromethyl group ( $\text{Cl-CH}_2\text{-C=O}$ ).
  - Two singlets (or one broadened singlet at room temperature) around  $\delta$  2.9-3.1 ppm for the six protons of the two N-methyl groups ( $-\text{N}(\text{CH}_3)_2$ ). The rotation around the C-N amide

bond is restricted, which can make these two methyl groups magnetically non-equivalent, resulting in two distinct signals.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display four signals:
  - A signal for the carbonyl carbon ( $\text{C}=\text{O}$ ) around  $\delta$  165-170 ppm.
  - A signal for the chloromethyl carbon ( $\text{Cl}-\text{CH}_2$ ) around  $\delta$  40-45 ppm.
  - Two signals for the N-methyl carbons ( $-\text{N}(\text{CH}_3)_2$ ) around  $\delta$  35-38 ppm, again due to restricted C-N bond rotation.
- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-N,N-dimethylacetamide** in ~0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition: Utilize a standard single-pulse experiment. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16 to 64 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Employ a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For **2-Chloro-N,N-dimethylacetamide**, the spectrum is dominated by a strong, sharp absorption band corresponding to the amide carbonyl ( $\text{C}=\text{O}$ ) stretch, typically found in the range of 1640-1680  $\text{cm}^{-1}$ . Other significant peaks include C-H stretching vibrations around 2900-3000  $\text{cm}^{-1}$  and the C-Cl stretching vibration, which is expected in the fingerprint region around 700-800  $\text{cm}^{-1}$ .<sup>[3]</sup>

- Sample Preparation: As the compound is a liquid at room temperature, the simplest method is to acquire a "neat" spectrum.

- Acquisition: Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Analysis: Mount the plates in the spectrometer and acquire the spectrum. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a drop of the sample placed directly on the crystal.

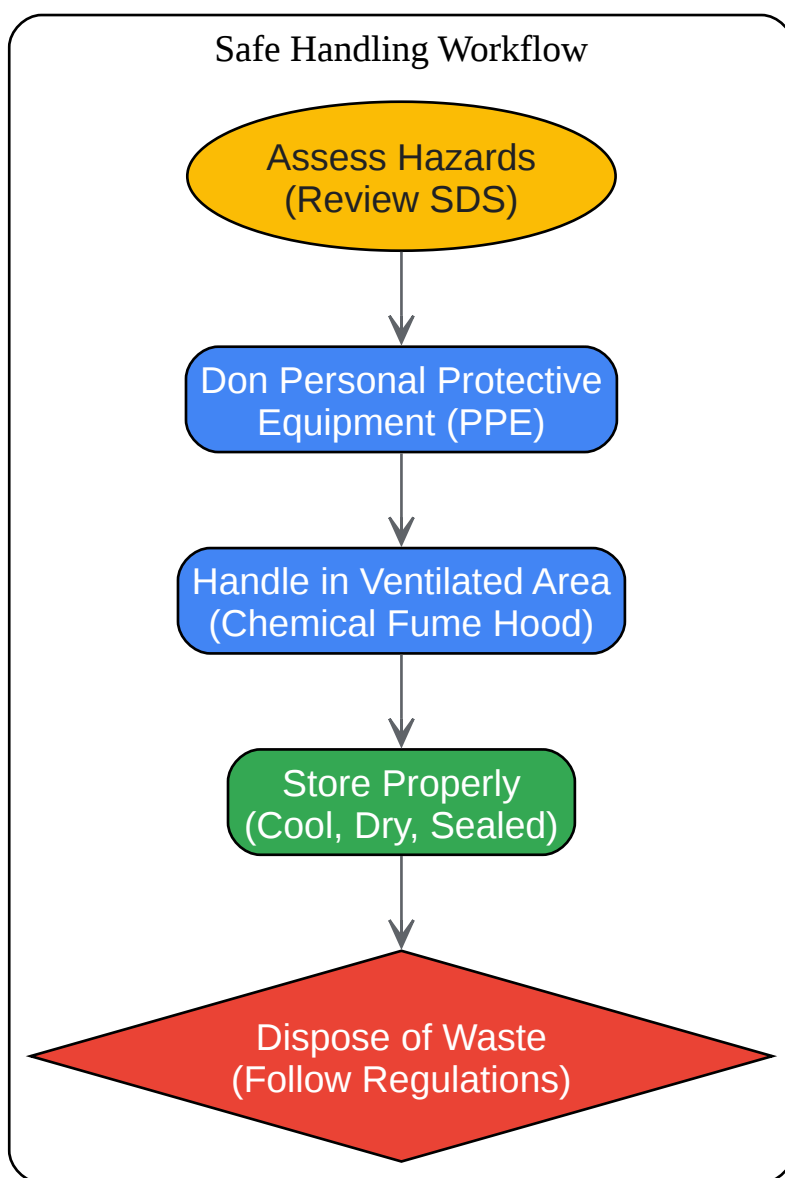
## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak ( $M^+$ ) at  $m/z$  121.[3]
- Isotopic Pattern: A crucial validation point is the presence of the  $M+2$  isotope peak at  $m/z$  123. Due to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes, the  $M^+$  and  $M+2$  peaks should appear in an approximate 3:1 intensity ratio, which is a characteristic signature for a monochlorinated compound.
- Fragmentation: A prominent peak is often observed at  $m/z$  72, corresponding to the  $[\text{CH}_2\text{CON}(\text{CH}_3)_2]^+$  fragment after the loss of the chlorine atom.[3]

## Section 3: Safety, Handling, and Storage

Scientific advancement must be pursued with an unwavering commitment to safety. **2-Chloro-N,N-dimethylacetamide** is a hazardous substance that requires careful handling.



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Caption: A logical workflow for the safe handling and storage of chemical reagents.

## Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with several hazards:

- Acute Toxicity (Oral): Harmful if swallowed.[3]

- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]
- Water Hazard: It is classified in Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water.

## Handling and Personal Protective Equipment (PPE)

Given its corrosive nature, all manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[13]

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
- Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile or neoprene).[5]
- Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.

## Storage and Disposal

- Storage: Store in a cool, dry, and well-ventilated area below 30°C.[4][5][6] Keep containers tightly closed to prevent moisture absorption and potential hydrolysis. Store away from strong oxidizing agents.[10][15]
- Disposal: Waste material is considered hazardous and must be disposed of through a licensed disposal company in accordance with local, state, and federal regulations.[13][14] Do not allow the product to enter drains.[14]

## Conclusion

**2-Chloro-N,N-dimethylacetamide** is a valuable reagent whose effective and safe use is predicated on a thorough understanding of its physical properties. This guide has consolidated key data on its physicochemical characteristics, spectroscopic profile, and safety considerations. The provided protocols and workflows are designed to empower researchers, scientists, and drug development professionals to handle this compound with confidence and scientific rigor. Discrepancies in reported values, such as for the melting point, underscore the importance of verifying properties on received lots, as purity can significantly influence physical

constants. Always consult the most current Safety Data Sheet (SDS) from the supplier before commencing any work.[13]

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